N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
One study focused on the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds, including modifications of the N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide structure, were shown to have stronger inhibition of human placental aromatase compared to aminoglutethimide, a treatment for hormone-dependent breast cancer. This suggests potential applications in cancer therapy, especially for hormone-dependent cancers (Hartmann & Batzl, 1986).
Antimicrobial and Antiviral Properties
Further research into Piper longum, a plant known for its medicinal properties, led to the isolation of new compounds, including derivatives related to this compound. These compounds exhibited significant anti-HBV (Hepatitis B virus) activity, suggesting potential applications in treating viral infections (Jiang et al., 2013).
Neuropharmacological Effects
Investigations into the neuropharmacological effects of related compounds have uncovered their potential for treating neurological disorders. For instance, the binding characteristics and analgesic activity of stereochemical variants of N-phenylpropanamide derivatives have been explored, indicating their high affinity and selectivity for opioid mu receptors. This research points to the possibility of developing new analgesic medications or treatments for pain management (Wang et al., 1995).
Gastrointestinal Treatments
A study on the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of compounds with potent opioid antagonist activity, primarily targeting gastrointestinal motility disorders. This research suggests that modifications of the this compound structure could yield effective treatments for conditions affecting gastrointestinal function (Zimmerman et al., 1994).
Mechanism of Action
Properties
IUPAC Name |
N-[(3R,4R)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-19-15-24(20(26)8-4-7-16-5-2-1-3-6-16)14-11-18(19)23-21(27)17-9-12-22-13-10-17/h1-3,5-6,9-10,12-13,18-19,25H,4,7-8,11,14-15H2,(H,23,27)/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGALHLOFALJKRY-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.